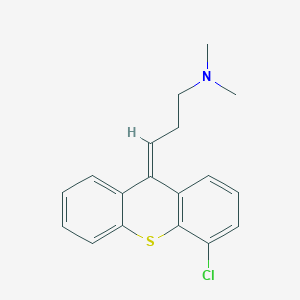
1-(4-(Aminomethyl)phenyl)pyridin-1-ium Chloride Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride hydrochloride salt is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridinium ion and an aminomethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-(aminomethyl)benzene with pyridine derivatives under specific conditions. The reaction typically involves the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and precise control of reaction parameters. The process may include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride hydrochloride salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride hydrochloride salt has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The pyridinium ion interacts with biological molecules, influencing various biochemical processes. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride hydrochloride salt can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: Similar structure but lacks the phenyl ring.
2-(Aminomethyl)pyridine: Different position of the aminomethyl group on the pyridine ring.
3-(Aminomethyl)pyridine: Another positional isomer with distinct properties.
These compounds share similarities in their core structure but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H14Cl2N2 |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
(4-pyridin-1-ium-1-ylphenyl)methanamine;chloride;hydrochloride |
InChI |
InChI=1S/C12H13N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h1-9H,10,13H2;2*1H/q+1;;/p-1 |
InChI Key |
ZQMBHQDVVXFNIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[4-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B15352854.png)
![(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt](/img/structure/B15352857.png)

![1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol](/img/structure/B15352886.png)




![2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B15352908.png)

![6-[(3-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15352912.png)


![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)
